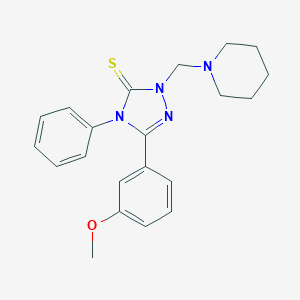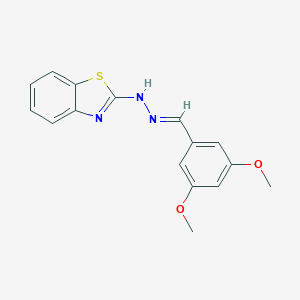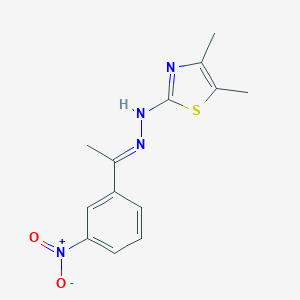
8-ISOPROPYLIDENE-2-(2-METHYL-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and aliphatic components, making it a versatile molecule for synthetic and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a nitro-substituted aromatic compound, followed by a series of cyclization and functional group transformations to achieve the desired tricyclic structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Wissenschaftliche Forschungsanwendungen
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tricyclic structures with nitro and isopropylidene groups, such as:
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-7-
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-9-
Uniqueness
What sets 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- apart is its specific arrangement of functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4g/mol |
IUPAC-Name |
4-(2-methyl-5-nitrophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H18N2O4/c1-9(2)15-12-6-7-13(15)17-16(12)18(22)20(19(17)23)14-8-11(21(24)25)5-4-10(14)3/h4-8,12-13,16-17H,1-3H3 |
InChI-Schlüssel |
FZJARSVLZHXIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B393215.png)

![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393217.png)
![1-{(E)-[(4-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393218.png)
![2-[(E)-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B393221.png)
![N-cyclohexyl-N-[4-methoxy-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B393222.png)

![2-({6-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B393228.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B393231.png)

![N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B393235.png)

![1,8-Dibromo-17-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393238.png)
